Disuccinimidyl sulfoxide
Disuccinimidyl sulfoxide
Disuccinimidyl sulfoxide (DSSO) is a protein cross-linking probe designed to be used with mass spectrometry (MS). It contains two symmetric collision-induced dissociation (CID)-cleavable sites that allow effective identification of DSSO-cross-linked peptides based on their distinct fragmentation patterns. The CID-induced separation of interlinked peptides in MS/MS permits MS3 analysis of single peptide chain fragment ions with defined modifications, due to DSSO remnants, for easy interpretation and unambiguous identification using existing database searching tools.
Brand Name:
Vulcanchem
CAS No.:
1351828-03-9
VCID:
VC0164248
InChI:
InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
SMILES:
C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O
Molecular Formula:
C14H16N2O9S
Molecular Weight:
388.3
Disuccinimidyl sulfoxide
CAS No.: 1351828-03-9
Cat. No.: VC0164248
Molecular Formula: C14H16N2O9S
Molecular Weight: 388.3
* For research use only. Not for human or veterinary use.
Specification
| Description | Disuccinimidyl sulfoxide (DSSO) is a protein cross-linking probe designed to be used with mass spectrometry (MS). It contains two symmetric collision-induced dissociation (CID)-cleavable sites that allow effective identification of DSSO-cross-linked peptides based on their distinct fragmentation patterns. The CID-induced separation of interlinked peptides in MS/MS permits MS3 analysis of single peptide chain fragment ions with defined modifications, due to DSSO remnants, for easy interpretation and unambiguous identification using existing database searching tools. |
|---|---|
| CAS No. | 1351828-03-9 |
| Molecular Formula | C14H16N2O9S |
| Molecular Weight | 388.3 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate |
| Standard InChI | InChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2 |
| Standard InChI Key | XJSVVHDQSGMHAJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CCS(=O)CCC(=O)ON2C(=O)CCC2=O |
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